

In-Depth Technical Guide: 4-Nitrososulfamethoxazole (CAS Number: 131549-85-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Nitrososulfamethoxazole*

Cat. No.: *B028833*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrososulfamethoxazole (SMX-NO) is a reactive metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. Its significance in the field of drug development and toxicology stems from its implicated role in the mechanisms underlying sulfamethoxazole-induced hypersensitivity reactions. Understanding the physicochemical properties, synthesis, biological interactions, and toxicity of this compound is crucial for developing safer sulfonamide-based therapeutics and for managing adverse drug reactions. This technical guide provides a comprehensive overview of **4-nitrososulfamethoxazole**, including its formation, reactivity, and analytical characterization, along with detailed experimental considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-nitrososulfamethoxazole** is fundamental for its handling, analysis, and the interpretation of experimental results. Key properties are summarized in the table below.

| Property | Value | Source |
|---------------------------|--|--|
| CAS Number | 131549-85-4 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C ₁₀ H ₉ N ₃ O ₄ S | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 267.26 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-4-nitrosobenzenesulfonamide | --INVALID-LINK-- |
| Appearance | Yellow to Dark Yellow Solid | --INVALID-LINK-- |
| Melting Point | >180°C (decomposition) | --INVALID-LINK-- |
| Boiling Point (Predicted) | 472.9 ± 55.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.53 ± 0.1 g/cm ³ | --INVALID-LINK-- |
| pKa (Predicted) | 5.90 ± 0.50 | --INVALID-LINK-- |
| Solubility | Slightly soluble in DMSO, Methanol (with heating), and Ethyl Acetate (with heating). Solubility in water may vary. | --INVALID-LINK--, --INVALID-LINK-- |
| Storage | -20°C Freezer, Under Inert Atmosphere | --INVALID-LINK-- |

Experimental Protocols

Synthesis of 4-Nitrososulfamethoxazole

The synthesis of **4-nitrososulfamethoxazole** typically involves the oxidation of its precursor, sulfamethoxazole hydroxylamine. The following is a generalized protocol based on the understanding of this chemical transformation.

Materials:

- Sulfamethoxazole hydroxylamine
- Oxidizing agent (e.g., mild oxidizing agents should be tested, such as air or a controlled amount of a chemical oxidant)
- Anhydrous solvent (e.g., dichloromethane or acetonitrile)
- Inert gas (e.g., argon or nitrogen)

Procedure:

- Dissolve sulfamethoxazole hydroxylamine in an anhydrous solvent under an inert atmosphere to prevent uncontrolled oxidation.
- Introduce the oxidizing agent to the solution. The reaction progress should be monitored closely by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The crude product is then purified.

Purification of 4-Nitrososulfamethoxazole

Due to the reactive nature of the nitroso group, purification requires careful handling to avoid degradation.

Recrystallization:

- Dissolve the crude **4-nitrososulfamethoxazole** in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane).
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

- Prepare a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column and collect fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

Accurate and validated analytical methods are essential for the quantification and characterization of **4-nitrososulfamethoxazole**.

High-Performance Liquid Chromatography (HPLC) with UV Detection:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectral analysis of the pure compound).
- Quantification: Based on a calibration curve generated from standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS):

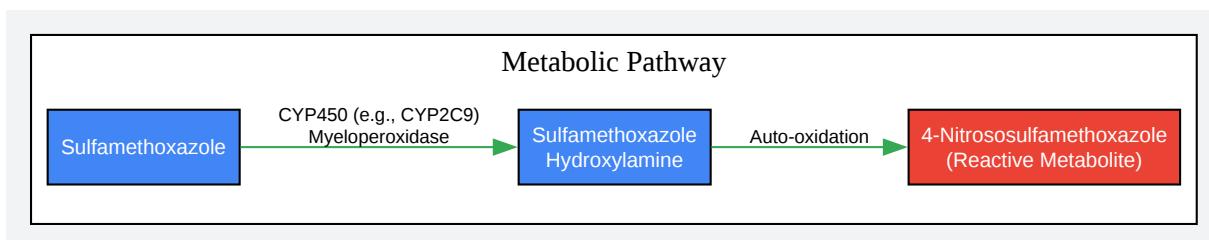
- Chromatography: Utilize similar HPLC conditions as described above.
- Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode.

- Detection: Monitor the parent ion (m/z 268.0 for $[M+H]^+$) and its characteristic fragment ions for selective and sensitive detection.

Biological Activity and Toxicity

Metabolic Formation of 4-Nitrososulfamethoxazole

4-Nitrososulfamethoxazole is not administered as a drug but is formed in the body through the metabolic activation of sulfamethoxazole. This multi-step process is a key event in the bioactivation of the parent drug.



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Caption: Metabolic activation of sulfamethoxazole to its reactive nitroso metabolite.

Toxicity and Hypersensitivity

The high reactivity of the nitroso group in **4-nitrososulfamethoxazole** is central to its toxic effects. It can covalently bind to cellular macromolecules, particularly proteins, forming haptens. These drug-protein adducts can be recognized by the immune system, leading to hypersensitivity reactions.

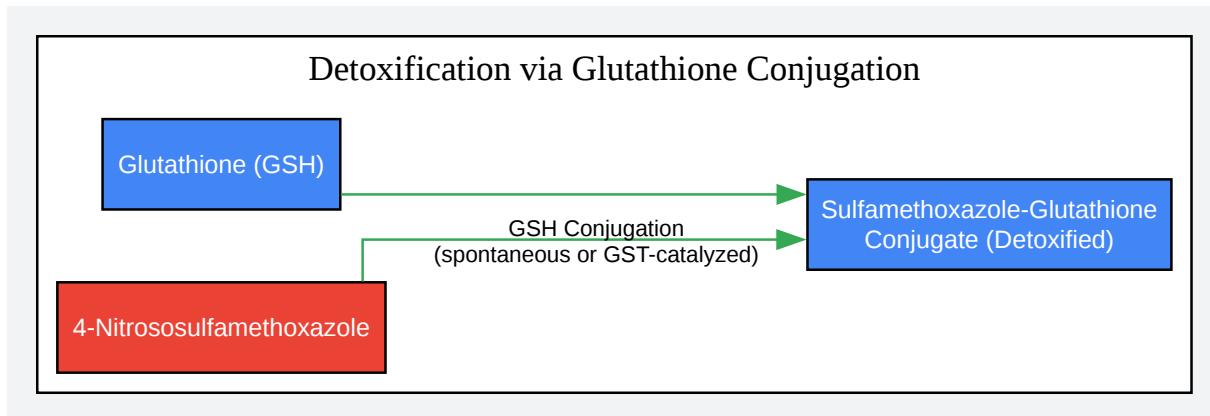
The toxicity of sulfamethoxazole's reactive metabolites has been investigated in various cell types. For instance, the precursor, sulfamethoxazole hydroxylamine, exhibits toxicity in mononuclear leukocytes, with 50% toxicity observed at approximately 100 μ M.^[1] The antigenic threshold for T-cell proliferation in response to **4-nitrososulfamethoxazole** has been estimated to be between 0.5 and 1 μ M, while the toxicity threshold is between 5 and 10 μ M.

Cytotoxicity Data (IC_{50}):

| Cell Line | IC ₅₀ (μM) | Comments |
|------------------------|-----------------------|---|
| Mononuclear Leukocytes | ~100 (for SMX-HA) | 50% toxicity observed at this concentration of the hydroxylamine precursor. [1] |
| T-Cells | 5 - 10 | Toxicity threshold for T-cell proliferation. |

Detoxification via Glutathione Conjugation

A primary detoxification pathway for **4-nitrososulfamethoxazole** involves its conjugation with glutathione (GSH), a major intracellular antioxidant. This reaction can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is more water-soluble and can be more readily excreted.

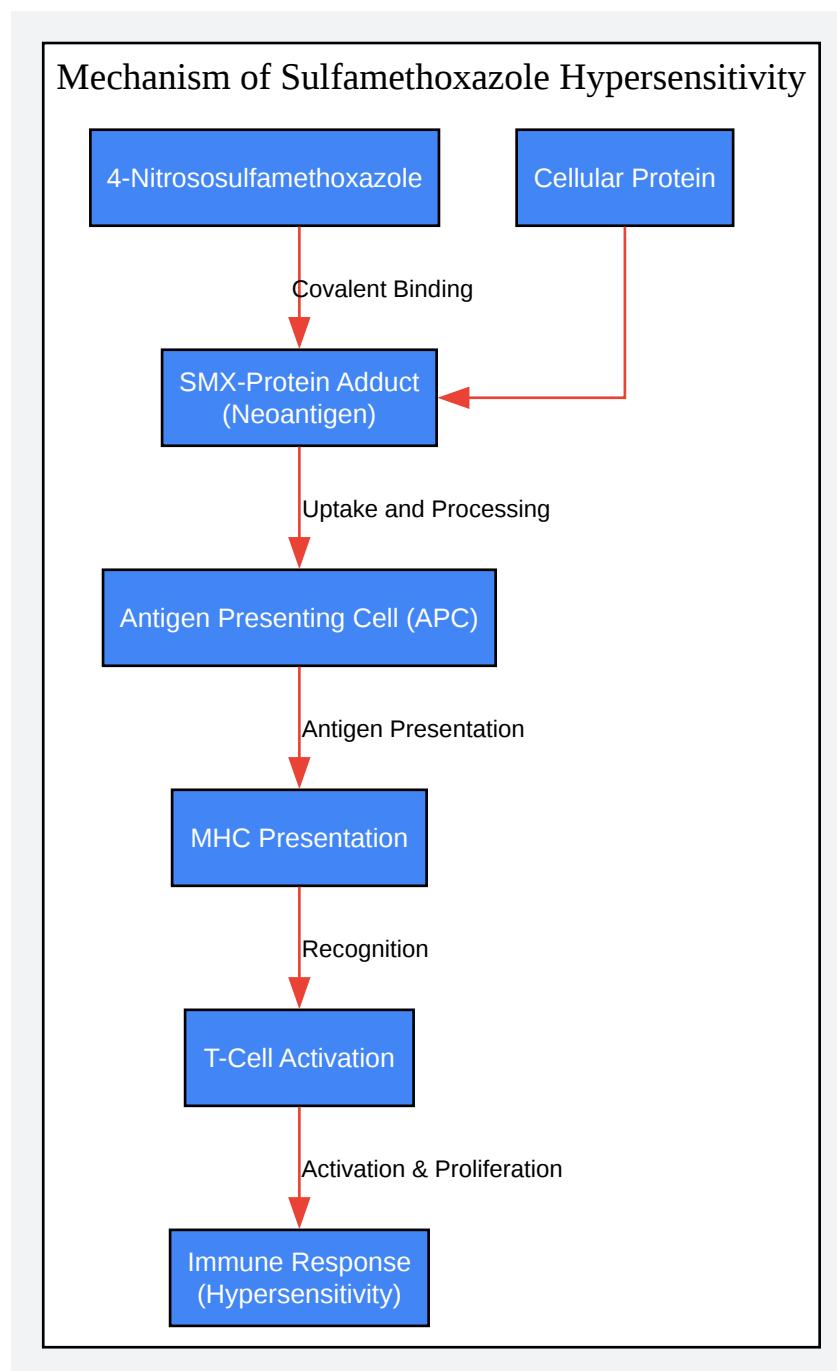


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Caption: Detoxification of **4-nitrososulfamethoxazole** through conjugation with glutathione.

Role in Sulfamethoxazole Hypersensitivity

The formation of **4-nitrososulfamethoxazole** is a critical initiating event in the proposed mechanism of sulfamethoxazole-induced hypersensitivity. The covalent binding of this reactive metabolite to proteins creates neoantigens that can trigger an immune response.



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Caption: Proposed signaling pathway for sulfamethoxazole-induced hypersensitivity.

Conclusion

4-Nitrososulfamethoxazole is a key reactive metabolite in the biotransformation of sulfamethoxazole. Its ability to form protein adducts is strongly linked to the pathogenesis of

sulfamethoxazole-induced hypersensitivity reactions. A thorough understanding of its chemistry, biochemistry, and toxicology is essential for researchers and drug development professionals working to mitigate the risks associated with sulfonamide antibiotics. This guide provides a foundational overview to support further investigation and the development of safer therapeutic strategies.

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References

- 1. Covalent binding of the nitroso metabolite of sulfamethoxazole is important in induction of drug-specific T-cell responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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